molecular formula C8H10BrNO B13588977 1-(3-Bromopyridin-4-YL)propan-2-OL

1-(3-Bromopyridin-4-YL)propan-2-OL

Cat. No.: B13588977
M. Wt: 216.07 g/mol
InChI Key: PARODUXJWFEXJE-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-4-YL)propan-2-OL is a pyridine derivative characterized by a bromine substituent at the 3-position of the pyridine ring and a propan-2-ol group at the 4-position. This structure confers unique physicochemical properties, including polarity influenced by the hydroxyl group and steric/electronic effects from the bromine atom.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

1-(3-bromopyridin-4-yl)propan-2-ol

InChI

InChI=1S/C8H10BrNO/c1-6(11)4-7-2-3-10-5-8(7)9/h2-3,5-6,11H,4H2,1H3

InChI Key

PARODUXJWFEXJE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=NC=C1)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromopyridin-4-YL)propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 3-bromopyridine with propylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of 1-(3-Bromopyridin-4-YL)propan-2-OL may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopyridin-4-YL)propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Bromopyridin-4-YL)propan-2-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-4-YL)propan-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s pyridine core differentiates it from indole-based analogs (e.g., compounds in –2). The bromine substituent contrasts with methoxy or methoxymethyl groups in related molecules, impacting reactivity and binding interactions.

Table 1: Structural Comparison
Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) LogP (Predicted)
1-(3-Bromopyridin-4-YL)propan-2-OL Pyridine Br (3), propan-2-ol (4) ~230.06 ~1.2
Compound 10 () Indole Methoxy (4,6), methoxymethyl (6,4) ~456.50 ~2.8
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol Pyridine NH₂ (2), F (5), propan-1-ol (3) ~186.20 ~0.5

Physicochemical Properties

  • Polarity : The hydroxyl group in 1-(3-Bromopyridin-4-YL)propan-2-OL enhances water solubility compared to methoxy-substituted indoles (e.g., Compound 10, LogP ~2.8 ).
  • Electron Effects : Bromine’s electronegativity may increase the pyridine ring’s electron-deficient character, contrasting with electron-donating methoxy groups in indole analogs .

Pharmacokinetic Considerations

  • Metabolic Stability : The propan-2-ol group may undergo phase II metabolism (glucuronidation), similar to indole analogs with hydroxyl groups .

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